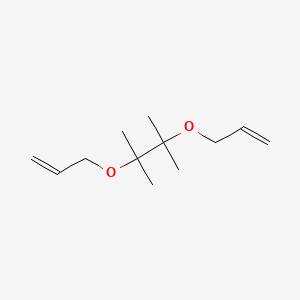
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is an organic compound with a complex branched structure It is a derivative of butane, featuring two propenyloxy groups attached to the second and third carbon atoms of the butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- typically involves the alkylation of butane derivatives. One common method is the reaction of 2,3-dimethylbutane with allyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or other strong acids is common to promote the alkylation process. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The propenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes that modify the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane: A simpler alkane with similar branching but lacking the propenyloxy groups.
2,2-Dimethylbutane: Another branched alkane with different substitution patterns.
2,3-Dimethyl-2-butene: An alkene with similar methyl groups but different functional groups.
Uniqueness
Butane, 2,3-dimethyl-2,3-bis(2-propenyloxy)- is unique due to the presence of the propenyloxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
76779-59-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,3-dimethyl-2,3-bis(prop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-7-9-13-11(3,4)12(5,6)14-10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
InChI Key |
XAVNMLWQABEWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















